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Compound of Interest

Compound Name:
DMT-2'O-Methyl-rC(tac)

phosphoramidite

Cat. No.: B10861792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'O-Methyl-rC(tac)
Phosphoramidite, a key building block in the chemical synthesis of modified RNA

oligonucleotides. This document details its core features, quantitative specifications, and the

experimental protocols for its successful incorporation into synthetic RNA, targeting

applications in therapeutics, diagnostics, and advanced research.

Core Features and Chemical Structure
DMT-2'O-Methyl-rC(tac) Phosphoramidite is a modified ribonucleoside phosphoramidite

designed for automated solid-phase synthesis of RNA. Its structure is engineered with three

critical chemical moieties, each conferring specific, advantageous properties to the synthesis

process and the final oligonucleotide product.

5'-O-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is attached to the 5'-

hydroxyl of the ribose sugar. Its primary function is to prevent self-polymerization during the

coupling reaction. The vibrant orange color of the dimethoxytrityl cation released during the

deblocking step allows for real-time, quantitative monitoring of the synthesis efficiency (trityl

monitoring). Its lipophilic nature is also exploited for the purification of the final

oligonucleotide via reverse-phase HPLC ("DMT-on" purification).
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2'-O-Methyl (2'-OMe) Group: The hydroxyl group at the 2' position of the ribose is

methylated. This modification is one of the most common and important in RNA therapeutics

and research. The presence of the 2'-OMe group confers significant resistance to nuclease

degradation, thereby increasing the in-vivo stability of the oligonucleotide. It also enhances

the thermodynamic stability of RNA duplexes and stabilizes A-form helical structures.

N4-tert-butylphenoxyacetyl (tac) Group: This is a labile protecting group for the exocyclic

amine of the cytidine base. The 'tac' group is classified as a "fast deprotection" group,

meaning it can be removed under significantly milder or faster conditions than traditional

protecting groups like benzoyl (Bz). This is particularly advantageous when synthesizing

oligonucleotides containing base-labile modifications, such as fluorescent dyes or other

sensitive reporters. Furthermore, the tert-butyl moiety enhances the solubility of the

phosphoramidite monomer in organic solvents like acetonitrile, which is the standard for

oligonucleotide synthesis.

Quantitative Data
The quality and performance of phosphoramidite reagents are critical for the synthesis of high-

purity, full-length oligonucleotides. Below is a summary of the key quantitative parameters for

DMT-2'O-Methyl-rC(tac) Phosphoramidite.
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Parameter Specification Notes

Molecular Formula C₅₂H₆₄N₅O₁₀P

Molecular Weight 950.1 g/mol

Purity ≥95%
As determined by ¹H NMR

and/or ³¹P NMR.

Appearance White to off-white solid

Storage Conditions

-20°C under an inert

atmosphere (Nitrogen or

Argon)

Solution Stability

Stable in anhydrous

acetonitrile for short periods

during synthesis. Stock

solutions should be stored at

-20°C.

Stepwise Coupling Efficiency Typically >99%

Dependent on synthesizer,

reagents, and protocol. The

steric bulk of the 2'-OMe group

may necessitate slightly longer

coupling times compared to

DNA synthesis.

Experimental Protocols & Methodologies
The use of DMT-2'O-Methyl-rC(tac) Phosphoramidite follows the standard phosphoramidite

chemistry cycle on an automated solid-phase oligonucleotide synthesizer.

Standard Solid-Phase Synthesis Cycle
The synthesis proceeds in the 3' to 5' direction, involving a four-step cycle for the addition of

each nucleotide.

Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the

nucleotide bound to the solid support. This is achieved by treating the support with a mild
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acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an

inert solvent like dichloromethane (DCM). The resulting free 5'-hydroxyl group is now

available for the next reaction. The orange trityl cation is washed away and can be quantified

to monitor synthesis efficiency.

Coupling: The DMT-2'O-Methyl-rC(tac) phosphoramidite, dissolved in anhydrous

acetonitrile, is activated by a weak acid catalyst, such as 5-(Ethylthio)-1H-tetrazole (ETT) or

2,5-Dicyanoimidazole (DCI). The activated phosphoramidite is then delivered to the

synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound

nucleotide. This reaction forms a phosphite triester linkage. Due to the steric hindrance from

the 2'-O-methyl group, a slightly extended coupling time (e.g., 3-15 minutes) is often

recommended to ensure high efficiency.

Capping: A small percentage of the 5'-hydroxyl groups may fail to react during the coupling

step. To prevent these unreacted sequences ("failure sequences") from elongating in

subsequent cycles, they are permanently blocked. This is achieved through acetylation using

a capping mixture, typically consisting of acetic anhydride (Cap A) and N-methylimidazole

(Cap B).

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to

a more stable pentavalent phosphotriester. This is accomplished by treating the support with

an oxidizing solution, most commonly a solution of iodine in a mixture of tetrahydrofuran,

water, and pyridine. This step completes the cycle, and the process is repeated until the

desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and

all remaining protecting groups must be removed. The use of the 'tac' group allows for a rapid

and mild deprotection procedure.

Recommended Deprotection Protocol for 'tac' group:

Reagent: Concentrated ammonium hydroxide or a 1:1 mixture of concentrated aqueous

ammonia and 40% aqueous methylamine (AMA).

Procedure:
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The solid support is treated with the deprotection reagent directly in the synthesis column

or after transfer to a sealed vial.

Incubation is performed under one of the following conditions:

Rapid Deprotection: 15 minutes at 55-65°C.

Mild Deprotection: 2 hours at room temperature.

Outcome: This single step simultaneously cleaves the oligonucleotide from the support,

removes the cyanoethyl phosphate protecting groups, and removes the N4-tac protecting

group from the cytidine bases.

Note: If the synthesized RNA contains 2'-O-TBDMS groups in addition to 2'-O-Methyl groups, a

subsequent fluoride treatment (e.g., with triethylamine trihydrofluoride) will be necessary to

remove the silyl protecting groups.

Workflow and Pathway Visualizations
The following diagrams illustrate the key chemical workflows associated with the use of DMT-
2'O-Methyl-rC(tac) Phosphoramidite.
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Solid-Phase Oligonucleotide Synthesis Cycle
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
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Post-Synthesis Deprotection Logic
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Caption: Decision workflow for post-synthesis cleavage and deprotection.
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To cite this document: BenchChem. [In-Depth Technical Guide: DMT-2'O-Methyl-rC(tac)
Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861792#key-features-of-dmt-2-o-methyl-rc-tac-
phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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